molecular formula C6HF5O B14603945 2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one CAS No. 60890-52-0

2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one

Cat. No.: B14603945
CAS No.: 60890-52-0
M. Wt: 184.06 g/mol
InChI Key: GCUZGLMGGUIVEC-UHFFFAOYSA-N
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Description

2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one is a fluorinated organic compound characterized by the presence of five fluorine atoms attached to a cyclohexadienone ring. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one typically involves the fluorination of cyclohexadienone derivatives. One common method includes the use of bromopentafluorobenzene and n-butyllithium to prepare lithium pentafluorobenzene in situ. due to the instability and explosive nature of LiC6F5, a safer alternative involves the use of a Grignard reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar fluorination techniques under controlled conditions to ensure safety and yield optimization.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized cyclohexadienone derivatives .

Scientific Research Applications

2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other molecules. This reactivity is harnessed in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .

Properties

CAS No.

60890-52-0

Molecular Formula

C6HF5O

Molecular Weight

184.06 g/mol

IUPAC Name

2,3,4,4,6-pentafluorocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C6HF5O/c7-2-1-6(10,11)5(9)3(8)4(2)12/h1H

InChI Key

GCUZGLMGGUIVEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=C(C1(F)F)F)F)F

Origin of Product

United States

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